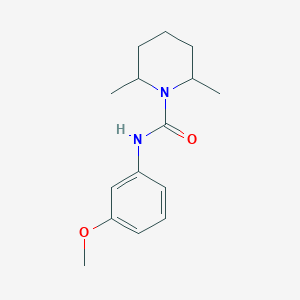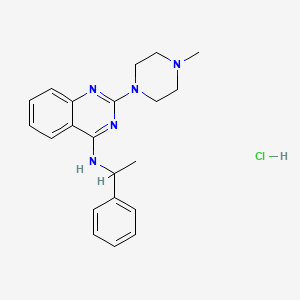
N-(5-chloro-2-pyridinyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as CFTR modulator, is a small molecule drug that has gained attention in the scientific world for its potential in treating cystic fibrosis.
Mécanisme D'action
CFTR modulator works by binding to the CFTR protein and helping it to reach the cell surface. This leads to an increase in the flow of salt and water in and out of cells, which helps to improve lung function and reduce symptoms of cystic fibrosis. CFTR modulator has been shown to be effective in treating cystic fibrosis patients with specific genetic mutations.
Biochemical and Physiological Effects:
CFTR modulator has been shown to improve lung function and reduce symptoms of cystic fibrosis in clinical trials. CFTR modulator has also been shown to improve the quality of life for cystic fibrosis patients. CFTR modulator has a low toxicity profile and is generally well-tolerated by patients.
Avantages Et Limitations Des Expériences En Laboratoire
CFTR modulator has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and can be easily modified to improve its efficacy. CFTR modulator has a well-understood mechanism of action, which makes it a valuable tool for studying the CFTR protein. However, CFTR modulator has limitations in terms of its specificity and selectivity for the CFTR protein. CFTR modulator may also have off-target effects that need to be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for CFTR modulator research. One area of research is focused on developing more potent and selective CFTR modulators that can target specific genetic mutations in cystic fibrosis patients. Another area of research is focused on developing combination therapies that can target multiple aspects of cystic fibrosis pathology. CFTR modulator research may also lead to the development of new therapies for other diseases that involve ion channel dysfunction.
Méthodes De Synthèse
CFTR modulator is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-fluoroaniline, followed by the addition of oxalyl chloride to form an intermediate product. The intermediate product is then reacted with pyrrolidine to obtain the final product, CFTR modulator.
Applications De Recherche Scientifique
CFTR modulator has been extensively studied for its potential in treating cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR modulator works by targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water in and out of cells. CFTR modulator helps to improve the function of CFTR protein, leading to improved lung function and reduced symptoms of cystic fibrosis.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2/c17-11-1-6-14(19-8-11)20-16(23)10-7-15(22)21(9-10)13-4-2-12(18)3-5-13/h1-6,8,10H,7,9H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUQCENHNRIGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-nitro-2-[2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)vinyl]phenyl acetate](/img/structure/B5294879.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide](/img/structure/B5294882.png)
![2-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B5294888.png)
![ethyl 3-amino-2-(3-pyridinyl)thieno[2,3-b]pyridine-6-carboxylate](/img/structure/B5294896.png)


![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5294921.png)

![5-ethyl-8-methoxy-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5294934.png)
![N'-[4-(3-methoxypyrazin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5294937.png)

![2-tert-butyl-6-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5294960.png)